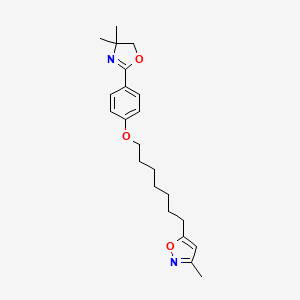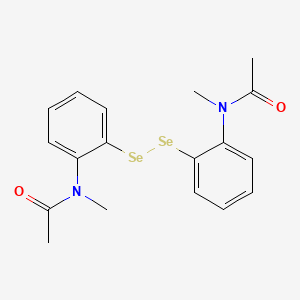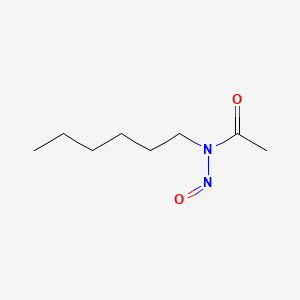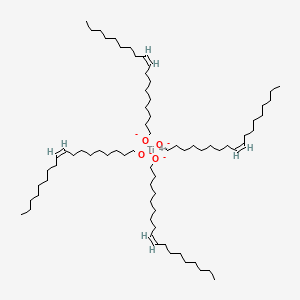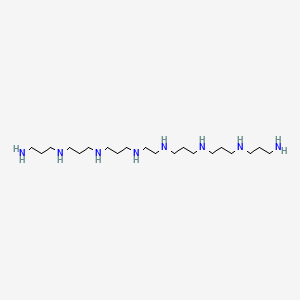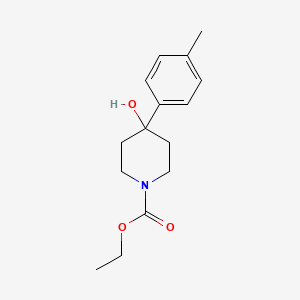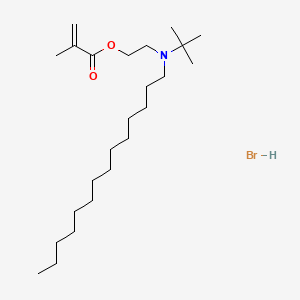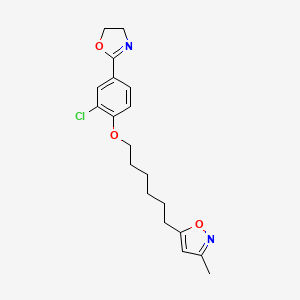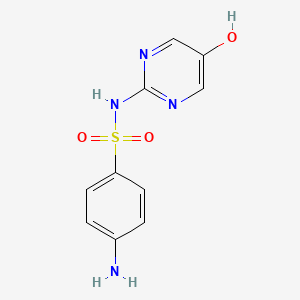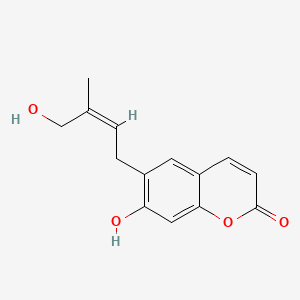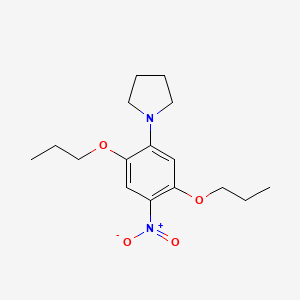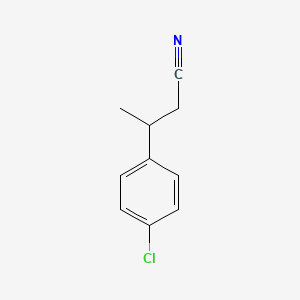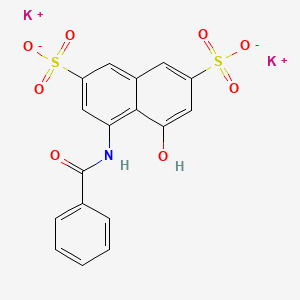
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzoylamino and hydroxynaphthalene groups, which contribute to its diverse reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate typically involves multi-step organic reactions. The process begins with the formation of the naphthalene core, followed by the introduction of benzoylamino and hydroxyl groups. The final step involves the sulphonation of the naphthalene ring to introduce the disulphonate groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The benzoylamino group can be reduced to form amines.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulphonate groups under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The benzoylamino group plays a crucial role in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium 3,4-bis(3-dinitromethylfurazan-4-oxy)furazan: Known for its high initiation power as a primary explosive.
Benzocaine: An ethyl ester of p-aminobenzoic acid used as a local anesthetic.
Potassium hexafluorozirconate: Used in the production of metallic zirconium and as a flame retardant.
Uniqueness
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its combination of benzoylamino and hydroxynaphthalene groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
85030-19-9 |
|---|---|
Formule moléculaire |
C17H11K2NO8S2 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
dipotassium;4-benzamido-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2K/c19-15-9-13(28(24,25)26)7-11-6-12(27(21,22)23)8-14(16(11)15)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clé InChI |
ZATXXPSITRJFHO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


